N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide
Overview
Description
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety.
Preparation Methods
The synthesis of N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfamoyl intermediate: This step involves the reaction of 2,4-dimethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl intermediate.
Coupling with iodobenzamide: The sulfamoyl intermediate is then coupled with 2-iodobenzoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition .
Comparison with Similar Compounds
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide can be compared with other sulfonamide derivatives, such as:
N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide: This compound also contains a sulfamoyl group but differs in the substituents on the phenyl ring.
N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide: Similar to the target compound but with different methoxy group positions on the phenyl ring.
N-[4-[(2,6-dimethoxyphenyl)sulfamoyl]phenyl]acetamide: Another similar compound with different methoxy group positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O5S/c1-28-15-9-12-19(20(13-15)29-2)24-30(26,27)16-10-7-14(8-11-16)23-21(25)17-5-3-4-6-18(17)22/h3-13,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEURFAVTPQGNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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